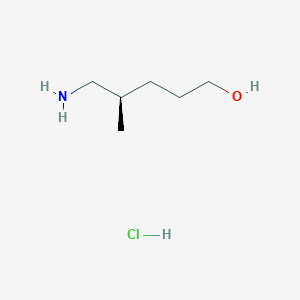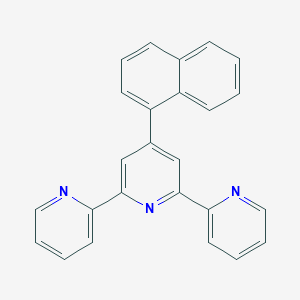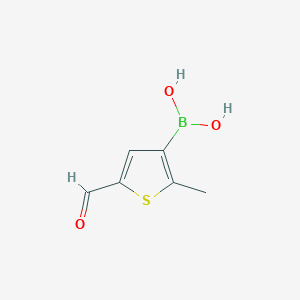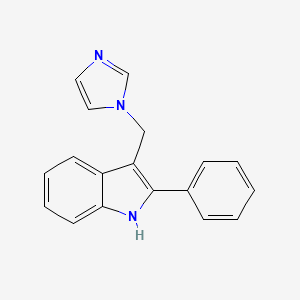
3-((1H-Imidazol-1-yl)methyl)-2-phenyl-1H-indole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-((1H-Imidazol-1-yl)methyl)-2-phenyl-1H-indole is a heterocyclic compound that features both an imidazole and an indole ring. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry, organic synthesis, and material science. The presence of both imidazole and indole moieties in its structure imparts unique chemical and biological properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-((1H-Imidazol-1-yl)methyl)-2-phenyl-1H-indole typically involves the construction of the imidazole ring followed by its attachment to the indole framework. One common method involves the cyclization of amido-nitriles in the presence of a nickel catalyst, which facilitates the formation of the imidazole ring . The reaction conditions are generally mild, allowing for the inclusion of various functional groups.
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes that ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
3-((1H-Imidazol-1-yl)methyl)-2-phenyl-1H-indole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of reduced imidazole derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the imidazole and indole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Halogenating agents, alkylating agents, and acylating agents are commonly employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while reduction can produce various reduced forms of the compound.
科学研究应用
3-((1H-Imidazol-1-yl)methyl)-2-phenyl-1H-indole has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound exhibits biological activity and can be used in the study of enzyme inhibition and receptor binding.
Industry: It can be used in the production of advanced materials, such as organic semiconductors and light-emitting diodes.
作用机制
The mechanism of action of 3-((1H-Imidazol-1-yl)methyl)-2-phenyl-1H-indole involves its interaction with specific molecular targets, such as enzymes and receptors. The imidazole ring can coordinate with metal ions in enzyme active sites, while the indole ring can participate in π-π stacking interactions with aromatic residues in proteins. These interactions can modulate the activity of the target proteins, leading to various biological effects.
相似化合物的比较
Similar Compounds
2-Phenyl-1H-indole: Lacks the imidazole moiety, resulting in different chemical and biological properties.
1H-Imidazole: Lacks the indole moiety, leading to distinct reactivity and applications.
3-((1H-Imidazol-1-yl)methyl)-1H-indole: Similar structure but with different substitution patterns, affecting its properties and applications.
Uniqueness
The unique combination of imidazole and indole rings in 3-((1H-Imidazol-1-yl)methyl)-2-phenyl-1H-indole imparts distinct chemical reactivity and biological activity. This dual functionality makes it a valuable compound for various research and industrial applications.
属性
IUPAC Name |
3-(imidazol-1-ylmethyl)-2-phenyl-1H-indole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3/c1-2-6-14(7-3-1)18-16(12-21-11-10-19-13-21)15-8-4-5-9-17(15)20-18/h1-11,13,20H,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFRCCSUYEPHDFA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C3=CC=CC=C3N2)CN4C=CN=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![5,6-Difluoro-2-(heptadecan-9-YL)-2H-benzo[D][1,2,3]triazole](/img/structure/B8245721.png)
![5-Chloro-N1-(dibenzo[B,D]furan-4-YL)-N3-(dibenzo[B,D]thiophen-2-YL)-N1,N3-diphenylbenzene-1,3-diamine](/img/structure/B8245731.png)
![2,7-Bis(2,3-dihydrothieno[3,4-b][1,4]dioxin-5-yl)-9H-carbazole](/img/structure/B8245739.png)
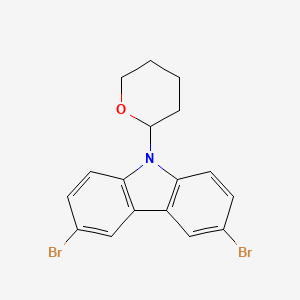
![(R)-4-([1,1'-Biphenyl]-4-yl)-3-((tert-butoxycarbonyl)amino)butanoic acid](/img/structure/B8245752.png)
![(S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-([1,1'-biphenyl]-4-yl)butanoic acid](/img/structure/B8245758.png)
![4-[3,5-bis(2,6-dipyridin-2-ylpyridin-4-yl)phenyl]-2,6-dipyridin-2-ylpyridine](/img/structure/B8245763.png)
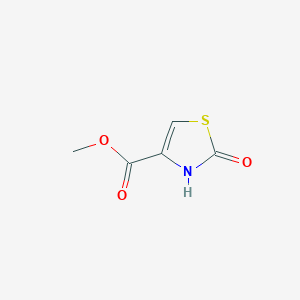
![(3aS,8aR)-2-(2-(Pyridin-2-yl)propan-2-yl)-8,8a-dihydro-3aH-indeno[1,2-d]oxazole](/img/structure/B8245777.png)
